molecular formula C18H14ClF5N4O2 B12495670 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(2,6-difluorophenyl)carbonyl]piperazine-1-carboxamide

Cat. No.: B12495670
M. Wt: 448.8 g/mol
InChI Key: DOZGYLZUQNLBAY-UHFFFAOYSA-N
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Description

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, a piperazine ring, and a difluorobenzamide moiety, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Mechanism of Action

The mechanism of action of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-2,6-difluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and difluorobenzamide moieties contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14ClF5N4O2

Molecular Weight

448.8 g/mol

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,6-difluorobenzoyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H14ClF5N4O2/c19-11-8-10(18(22,23)24)9-25-15(11)27-4-6-28(7-5-27)17(30)26-16(29)14-12(20)2-1-3-13(14)21/h1-3,8-9H,4-7H2,(H,26,29,30)

InChI Key

DOZGYLZUQNLBAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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